molecular formula C17H18O2 B160496 Benzoin isopropyl ether CAS No. 6652-28-4

Benzoin isopropyl ether

Cat. No. B160496
CAS RN: 6652-28-4
M. Wt: 254.32 g/mol
InChI Key: MSAHTMIQULFMRG-UHFFFAOYSA-N
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Description

Benzoin isopropyl ether is a chemical compound with the linear formula C17H18O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

An efficient synthesis of benzoin isopropyl ether with benzaldehyde and propanol in the presence of a heterogeneous recyclable Cu-Fe-hydrotalcite catalyst has been explored .


Molecular Structure Analysis

The molecular structure of Benzoin isopropyl ether is represented by the linear formula C17H18O2 . It has a molecular weight of 254.332 .


Chemical Reactions Analysis

Benzoin isopropyl ether can undergo various chemical reactions. For instance, it can be used as a photosensitizer for unsaturated polyesters . In addition, it can undergo a slow α-cleavage mechanism from the electronic triplet state to generate initiating free radicals .

Scientific Research Applications

Synthesis Techniques

Benzoin isopropyl ether has been a subject of research for developing efficient synthesis methods. A notable method involves the use of Cu-Fe-hydrotalcite as a catalyst, providing a one-step synthesis with nearly 100% selectivity, significantly reducing traditional complexities and toxicities associated with synthesis processes (Xianmei Xie et al., 2010). Another approach utilizes potassium modified g-C3N4 as a photocatalyst for high selective synthesis, highlighting advancements in green chemistry (Xiang Sun et al., 2018). Visible-light-enabled aerobic synthesis using Mes-Acr+ClO4− as a photoredox catalyst represents another eco-friendly approach (Wen-Long Lei et al., 2018).

Catalytic Applications

Research into catalytic applications of benzoin isopropyl ether includes the study of iron(III)-catalyzed nucleophilic substitution of hydroxy group in benzoin by alcohols, highlighting the role of iron as a catalyst in these reactions (A. Mirzaei et al., 2012). Additionally, benzoin type photoinitiators have been used for free radical polymerization, indicating their potential in industrial applications (D. S. Esen et al., 2013).

Environmental Considerations

Environmentally benign catalysts like NiAlCe-hydrotalcite have been studied for their efficiency in the synthesis of benzoin ethers, showcasing the shift towards more sustainable chemical processes (K. Yan & Aicheng Chen, 2013).

Photoinitiation and Photopolymerization

Benzoin isopropyl ether has been researched as a photoinitiator in processes like direct photolithographic patterning of electrospun films, indicating its role in microfabrication and development of complex structures (B. Carlberg et al., 2010).

Solubility and Physical Chemistry Studies

The solubility of benzoin in various solvents has been correlated using the Abraham solvation parameter model, contributing to a better understanding of its physical and chemical properties (T. Stephens et al., 2012).

Mechanism of Action

Target of Action

Benzoin isopropyl ether (BIE) is an organic compound with the molecular formula C17H18O2 . It is primarily used in the coating and printing industries, and as a photosensitizer for unsaturated polyesters . .

Mode of Action

Ethers, in general, can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation . This suggests that BIE might interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that benzoin, a related compound, can be synthesized under supramolecular catalysis involving cyclodextrins in water . This suggests that BIE might also be involved in similar chemical reactions or pathways.

Pharmacokinetics

It is known that bie is slightly soluble in water and soluble in organic solvents , which could influence its bioavailability and distribution in the body.

Result of Action

It is known that many ethers, including bie, can react with oxygen to form explosive peroxide compounds . This suggests that BIE might induce oxidative stress or other related effects at the molecular and cellular levels.

Action Environment

The action of BIE can be influenced by various environmental factors. Additionally, the solubility of BIE in water and organic solvents could also influence its action, efficacy, and stability .

Safety and Hazards

Benzoin isopropyl ether should be handled with care. Avoid dust formation, contact with skin and eyes, and inhalation of vapors or spray mist . It is also advised not to ingest the compound . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

Benzoin isopropyl ether has potential applications in various fields. For instance, it can be used as a photosensitizer for unsaturated polyesters . Furthermore, green synthesis methods involving cyclodextrins in water have been explored for the synthesis of benzoin and phenytoin .

properties

IUPAC Name

1,2-diphenyl-2-propan-2-yloxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13(2)19-17(15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14/h3-13,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAHTMIQULFMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884324
Record name Ethanone, 2-(1-methylethoxy)-1,2-diphenyl-
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Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoin isopropyl ether

CAS RN

6652-28-4
Record name Benzoin isopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6652-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(1-methylethoxy)-1,2-diphenyl-
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Record name Ethanone, 2-(1-methylethoxy)-1,2-diphenyl-
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Record name Ethanone, 2-(1-methylethoxy)-1,2-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylethoxy)-1,2-diphenylethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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